2-Fluoro-5-(trifluoromethyl)phenol

Catalog No.
S708228
CAS No.
141483-15-0
M.F
C7H4F4O
M. Wt
180.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-(trifluoromethyl)phenol

CAS Number

141483-15-0

Product Name

2-Fluoro-5-(trifluoromethyl)phenol

IUPAC Name

2-fluoro-5-(trifluoromethyl)phenol

Molecular Formula

C7H4F4O

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H

InChI Key

MCOSBFKOUQAIJS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)O)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)F

Synthesis and Characterization:

2-Fluoro-5-(trifluoromethyl)phenol is a synthetic compound obtained through various methods, including electrophilic aromatic substitution, transition-metal-mediated cross-coupling reactions, and fluorination of trifluoromethylated aromatics. Research articles describe its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While research on 2-Fluoro-5-(trifluoromethyl)phenol is ongoing, it has shown potential applications in various scientific fields, including:

  • Pharmaceutical Research: Due to the presence of the fluorine and trifluoromethyl groups, the compound possesses unique electronic and lipophilic properties, which might be beneficial in drug design. Studies have explored its potential as a scaffold for developing new drugs, particularly those targeting enzymes and receptors [, ].
  • Material Science: The compound's interesting properties, such as thermal stability and potential for modification, make it a candidate for material science applications. Research suggests its use in the development of liquid crystals, flame retardants, and polymers [, ].
  • Organic Synthesis: 2-Fluoro-5-(trifluoromethyl)phenol can serve as a valuable building block in organic synthesis due to the presence of reactive functional groups (fluorine and hydroxyl). Studies have explored its utilization in the synthesis of more complex molecules with desired properties [, ].

2-Fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the molecular formula C7H4F4O and a molecular weight of approximately 180.0997 g/mol. It features a phenolic structure with a fluorine atom and a trifluoromethyl group positioned at the 2 and 5 positions, respectively, on the benzene ring. This unique arrangement of substituents imparts distinct electronic properties and reactivity to the compound, making it a valuable building block in organic synthesis and various industrial applications .

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Under specific conditions, the compound can be reduced to yield various reduced forms.
  • Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

The biological activity of 2-Fluoro-5-(trifluoromethyl)phenol has been explored in various contexts. It is utilized as a probe for investigating biological pathways involving fluorinated compounds. Its unique structure allows it to interact with biological systems, particularly in studies related to enzyme mechanisms and metabolic pathways. The fluorinated functional groups contribute to enhanced bioactivity and metabolic stability, making it a candidate for pharmaceutical development .

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenol can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This common method involves treating a phenol derivative with fluorinating agents and trifluoromethylating reagents under controlled conditions. The reaction typically requires precise control of temperature and pressure to optimize yields and minimize side reactions.
  • Industrial Production: Large-scale production may utilize advanced reactors and continuous flow systems to enhance efficiency and safety. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality .

2-Fluoro-5-(trifluoromethyl)phenol has diverse applications across multiple fields:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules.
  • Biology: Employed in studies related to enzyme mechanisms and biological pathways.
  • Medicine: Used in developing pharmaceuticals that require fluorinated functional groups for improved efficacy.
  • Industry: Applied in producing agrochemicals, specialty chemicals, and materials science .

Research on interaction studies involving 2-Fluoro-5-(trifluoromethyl)phenol focuses on its role as a probe in biological systems. Its interactions with enzymes and other biomolecules are critical for understanding its biological activity. Studies often investigate how the compound's unique electronic properties influence its binding affinity and reactivity within biological pathways .

Several compounds share structural similarities with 2-Fluoro-5-(trifluoromethyl)phenol:

Compound NameStructural FeaturesUnique Characteristics
4-(Trifluoromethyl)phenolTrifluoromethyl group at position 4Different reactivity due to substitution position
2-Chloro-3-(trifluoromethyl)phenolChlorine atom replacing fluorine at position 2Distinct reactivity profile compared to fluorinated analogs
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenolMultiple fluorine substitutionsHighly fluorinated with unique chemical properties

Uniqueness

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluoro-5-(trifluoromethyl)phenol

Dates

Modify: 2023-08-15

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